molecular formula C13H14ClNO4S B2574221 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride CAS No. 1935377-17-5

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B2574221
CAS No.: 1935377-17-5
M. Wt: 315.77
InChI Key: KONCLKJNCZWBPW-UHFFFAOYSA-N
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Description

This compound is a sulfonyl chloride derivative featuring a 1,3-dioxoisoindoline (phthalimide) core linked to a 2,2-dimethylpropane chain. Its molecular formula is C₁₄H₁₆ClNO₄S, with a molecular weight of 353.80 g/mol (calculated). The sulfonyl chloride group (-SO₂Cl) confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-13(2,8-20(14,18)19)7-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONCLKJNCZWBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings related to its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action.

  • Chemical Name : 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride
  • Molecular Formula : C12H13ClN2O4S
  • Molecular Weight : 304.76 g/mol
  • CAS Number : 1860993-05-0

Antibacterial Activity

Research has demonstrated that compounds similar to 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride exhibit significant antibacterial properties. A study investigating various derivatives reported that certain isoindole compounds showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus625
Compound BEnterococcus faecalis1250
Compound CPseudomonas aeruginosa312.5

Antifungal Activity

The antifungal activity of this compound has also been explored. In vitro studies have indicated that it possesses significant antifungal effects against Candida albicans, with MIC values reported around 156.25 µg/mL . This suggests a promising potential for therapeutic applications in treating fungal infections.

CompoundTarget FungusMIC (µg/mL)
Compound DCandida albicans156.25

The biological activity of the compound is thought to be linked to its ability to disrupt cellular processes in target organisms. The sulfonyl chloride group may facilitate the formation of reactive intermediates that interfere with bacterial cell wall synthesis or disrupt membrane integrity . Additionally, the isoindole structure could play a role in modulating enzyme activities critical for microbial survival.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of a series of isoindole derivatives against multidrug-resistant bacterial strains. The results indicated that several derivatives exhibited enhanced antibacterial activity compared to standard antibiotics . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antifungal Screening

In another investigation focused on antifungal properties, researchers synthesized various derivatives and tested their efficacy against clinical isolates of Candida. The results confirmed that modifications in the dioxo structure significantly improved antifungal potency .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of isoindole derivatives with sulfonyl chlorides. This process can be optimized for yield and purity through various reaction conditions including temperature control and solvent selection.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structural features allow it to act as a potential inhibitor for various biological targets.

Case Study : A study demonstrated that derivatives of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride exhibited significant anti-cancer activity by inhibiting specific kinases involved in tumor growth .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions.

Example : The compound has been used to synthesize isoindoline derivatives that are essential in the production of dyes and pigments .

Material Science

In material science, 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride is explored for its potential use in creating functional polymers. Its sulfonyl chloride group allows for further modification and cross-linking with other materials.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution reactions with amines, alcohols, and thiols under mild conditions. This reactivity is central to its utility in synthesizing sulfonamides, sulfonate esters, and sulfonothioates.

Key Reactions:

Nucleophile Product Conditions Applications
Primary aminesSulfonamide derivativesRoom temperature, inert solvent (THF)Pharmaceutical intermediates
AlcoholsSulfonate estersBase (e.g., pyridine), 0–25°CPolymer modification
ThiophenolSulfonothioatesCatalytic DMAP, CH₂Cl₂Cross-coupling reactions

Example Reaction with Amines:

R-NH2+SO2Cl-R’R-NH-SO2-R’+HCl(R’ = isoindole dione derivative)\text{R-NH}_2 + \text{SO}_2\text{Cl-R'} \rightarrow \text{R-NH-SO}_2\text{-R'} + \text{HCl} \quad (\text{R' = isoindole dione derivative})

This reaction is critical in synthesizing bioactive molecules, as seen in the preparation of intermediates for antitumor agents .

Reactivity of the Phthalimide Moiety

The 1,3-dioxoisoindole (phthalimide) group participates in cycloadditions and hydrolytic ring-opening reactions.

Hydrolysis

Under basic conditions (e.g., NaOH), the phthalimide ring opens to yield phthalamic acid derivatives:

C11H10ClNO4S+2OHC6H4(CO2H)2+NH2-R-SO2Cl\text{C}_{11}\text{H}_{10}\text{ClNO}_4\text{S} + 2\text{OH}^- \rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{H})_2 + \text{NH}_2\text{-R-SO}_2\text{Cl}

This reaction is pH-dependent and reversible, enabling applications in dynamic covalent chemistry.

Cycloadditions

The electron-deficient isoindole dione system participates in Diels-Alder reactions with dienes, forming bicyclic adducts.

Comparative Reactivity with Structural Analogs

Compound Key Functional Groups Reactivity Differences
3-(1,3-Dioxoisoindolin-2-yl)propanoyl chlorideAcyl chlorideHigher electrophilicity, faster hydrolysis
4-(Phthalimido)butane-1-sulfonyl chlorideLonger alkyl chainReduced steric hindrance in substitutions

Stability and Handling Considerations

  • Hydrolysis Sensitivity: Reacts with atmospheric moisture; requires anhydrous storage.

  • Thermal Stability: Decomposes above 150°C, releasing SO₂ and phthalic anhydride.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl Chloride
  • Molecular Formula: C₁₁H₁₀ClNO₄S
  • Molecular Weight : 295.72 g/mol
  • Key Differences : Lacks the 2,2-dimethyl substitution on the propane chain. This reduces steric hindrance, likely increasing reactivity in nucleophilic substitution reactions compared to the dimethylated target compound. Applications include peptide coupling and polymer chemistry .
3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonamide
  • Molecular Formula : C₁₁H₁₂N₂O₄S
  • Molecular Weight : 284.29 g/mol
  • Key Differences : Replaces the sulfonyl chloride (-SO₂Cl) with a sulfonamide (-SO₂NH₂) group. This substitution eliminates electrophilic reactivity but introduces hydrogen-bonding capability, making it suitable for pharmaceutical applications (e.g., enzyme inhibition) .
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)sulfanyl]-2,3-dihydro-1H-isoindole-1,3-dione
  • Molecular Formula : C₁₄H₁₀N₂O₄S
  • Molecular Weight : 326.31 g/mol
  • Key Differences: Incorporates a disulfide bridge (-S-) between two phthalimide moieties.
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl Chloride
  • Molecular Formula: C₁₀H₆ClNO₃
  • Molecular Weight : 223.61 g/mol
  • Key Differences : Features a shorter acetyl chloride (-COCl) chain instead of sulfonyl chloride. The carbonyl group offers distinct reactivity (e.g., acylation reactions) but lower thermal stability compared to sulfonyl chlorides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Reference
Target Compound C₁₄H₁₆ClNO₄S 353.80 -SO₂Cl, -CH(CH₃)₂ High reactivity for sulfonylation; steric hindrance
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl Chloride C₁₁H₁₀ClNO₄S 295.72 -SO₂Cl Nucleophilic substitution, polymer synthesis
3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonamide C₁₁H₁₂N₂O₄S 284.29 -SO₂NH₂ Pharmaceutical intermediates, enzyme inhibitors
2-[(1,3-dioxo-isoindol-2-yl)sulfanyl]-1,3-dihydroisoindole-1,3-dione C₁₄H₁₀N₂O₄S 326.31 -S-, dual phthalimide cores Materials science, π-conjugated systems
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl Chloride C₁₀H₆ClNO₃ 223.61 -COCl Acylation reactions, labile intermediates

Key Research Findings

Steric Effects: The 2,2-dimethyl group in the target compound reduces reaction rates in SN2 mechanisms compared to its non-methylated analog (Compound A) due to steric hindrance .

Thermal Stability : Sulfonyl chlorides (Target Compound, Compound A) exhibit higher thermal stability than acyl chlorides (Compound D), making them preferable for high-temperature syntheses .

Pharmaceutical Potential: Compound B’s sulfonamide group enables hydrogen bonding with biological targets, as demonstrated in kinase inhibition assays .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling 2,2-dimethylpropane-1-sulfonyl chloride (CAS 53333-76-9) with a phthalimide-derived precursor. Key steps include:

  • Stepwise functionalization : Introduce the isoindole-1,3-dione moiety via nucleophilic substitution or coupling reactions, using reagents like DMAP (dimethylaminopyridine) to activate the sulfonyl chloride group .
  • Condition optimization : Control temperature (0–5°C for exothermic reactions) and use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Catalytic amounts of triethylamine can enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity product.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dimethylpropane-sulfonyl group (e.g., singlet for 2,2-dimethyl protons at δ ~1.3 ppm) and isoindole-dione aromatic protons (δ ~7.6–8.1 ppm) .
  • IR spectroscopy : Identify sulfonyl chloride (S=O stretch ~1370–1350 cm1^{-1}) and isoindole-dione carbonyls (C=O stretch ~1770–1700 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ for C14_{14}H15_{15}ClNO4_4S: calc. 328.04, observed 328.05) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions with amines or alcohols. Focus on the sulfonyl chloride’s electrophilicity and steric effects from the dimethyl group .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates. Compare with experimental kinetic data to validate models .

Advanced: What crystallographic strategies resolve ambiguities in the solid-state structure of derivatives of this compound?

Answer:

  • X-ray diffraction : Use SHELXL for refinement, particularly for handling twinned crystals or high-resolution data. Apply TWIN/BASF commands to model twin domains .
  • Validation tools : Check for plausible hydrogen bonding (e.g., C=O···H interactions) using Mercury software. Cross-validate with spectroscopic data to confirm structural assignments .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

  • Sulfonamide formation : React with amines to generate sulfonamides, useful as protease inhibitors or intermediates in drug discovery.
  • Polymer chemistry : Serve as a crosslinking agent for sulfonated polymers, enhancing thermal stability .

Advanced: How can competing side reactions (e.g., hydrolysis) be minimized during its use in aqueous media?

Answer:

  • Protective strategies : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate reactions in biphasic systems (water/dichloromethane) .
  • Low-temperature kinetics : Perform reactions at −20°C to slow hydrolysis. Monitor pH (maintain <7) to avoid sulfonic acid formation .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a fume hood. The sulfonyl chloride group is moisture-sensitive and corrosive .
  • Storage : Keep under inert gas (argon) at −20°C in amber glass vials to prevent degradation.

Advanced: How does steric hindrance from the 2,2-dimethyl group influence its reactivity compared to unsubstituted sulfonyl chlorides?

Answer:

  • Reduced nucleophilic attack : The dimethyl group sterically shields the sulfonyl chloride, slowing reactions with bulky nucleophiles (e.g., tert-butanol).
  • Kinetic studies : Compare second-order rate constants with analogous compounds (e.g., methanesulfonyl chloride) using UV-Vis or 1H^1H-NMR kinetics .

Basic: What analytical methods confirm the purity of this compound, and how are impurities identified?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect hydrolyzed sulfonic acid (retention time ~2–3 minutes) or unreacted precursors .
  • Elemental analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced: What strategies enable selective functionalization of the isoindole-dione moiety without affecting the sulfonyl chloride group?

Answer:

  • Protective groups : Temporarily protect the sulfonyl chloride as a sulfonamide using a Boc-protected amine, then deprotect after isoindole modification .
  • Mild conditions : Perform isoindole reactions at low temperatures (−78°C) with non-nucleophilic bases (e.g., LDA) to avoid sulfonyl group side reactions .

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